2-(3,4-Difluorophenyl)propan-2-amine

Overview

Description

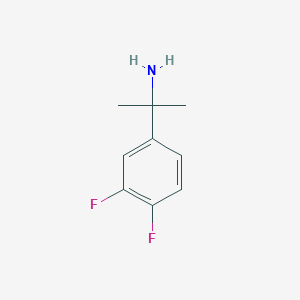

2-(3,4-Difluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H11F2N It is characterized by the presence of a difluorophenyl group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with isopropylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize output.

Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated amines or other substituted derivatives.

Scientific Research Applications

2-(3,4-Difluorophenyl)propan-2-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,4-Difluorophenyl)propan-2-amine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, potentially influencing cellular processes such as signal transduction or metabolism.

Comparison with Similar Compounds

- 2-(3,5-Difluorophenyl)propan-2-amine

- 2-(2,4-Difluorophenyl)propan-2-amine

- 2-(4-Fluorophenyl)propan-2-amine

Uniqueness: 2-(3,4-Difluorophenyl)propan-2-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(3,4-Difluorophenyl)propan-2-amine, also known as a difluorinated phenyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which enhances its lipophilicity and metabolic stability. The fluorinated structure allows for increased interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The fluorine substituents contribute to the compound's enhanced binding affinity due to increased hydrophobic interactions and potential for π-π stacking with aromatic residues in target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxicity. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These results suggest that the compound not only inhibits cancer cell proliferation but also shows selectivity towards cancerous cells over normal cells .

Mechanistic Studies

Mechanistic studies have revealed that this compound may function through multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Research indicates that treatment with this compound leads to increased markers of apoptosis in cancer cells.

- Antiangiogenic Properties : Preliminary data suggest that it may also possess antiangiogenic effects by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling .

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Study on HepG2 Cells : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms.

- Findings : Increased expression of pro-apoptotic factors was observed alongside a decrease in anti-apoptotic proteins.

-

MCF-7 Cell Line Analysis : Research conducted on MCF-7 breast cancer cells indicated a dose-dependent response to treatment with the compound, showcasing its potential as a therapeutic agent.

- Results : The compound exhibited an IC50 value of 26.10 µM, indicating effective inhibition of cell proliferation.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEJWQVDJHFFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.